

A Technical Guide to Calcitriol-d6: Suppliers and Quality Specifications

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Compound of Interest

Compound Name: Calcitriol-d6

Cat. No.: B10786158

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For researchers, scientists, and drug development professionals, the procurement of high-quality, well-characterized stable isotope-labeled internal standards is paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of **Calcitriol-d6**, a deuterated analog of Calcitriol, focusing on its suppliers, quality specifications, and the analytical methodologies for its use.

Calcitriol-d6 serves as an indispensable internal standard for the quantification of Calcitriol, the hormonally active form of vitamin D3, in various biological matrices. Its use in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the correction of matrix effects and variations in sample processing, leading to precise and reliable quantification of endogenous Calcitriol levels.

Reputable Suppliers of Calcitriol-d6

A number of reputable suppliers provide **Calcitriol-d6** for research and developmental purposes. These companies typically offer the compound with a certificate of analysis detailing its quality and purity. Key suppliers in the market include:

- **LGC Standards:** A prominent supplier of reference materials, offering **Calcitriol-d6** for use in analytical and research applications.
- **Cayman Chemical:** Provides **Calcitriol-d6** intended for use as an internal standard in GC- or LC-MS applications, with stated purity specifications.

- Santa Cruz Biotechnology: Offers **Calcitriol-d6** for research purposes.
- Simson Pharma Limited: A manufacturer and exporter of **Calcitriol-d6** that provides a Certificate of Analysis with their products.
- MedchemExpress: Supplies **Calcitriol-d6** as a deuterium-labeled internal standard for use in quantitative analysis.
- Veeprho: Offers **Calcitriol-d6** as a deuterium-labeled analog for use in analytical and pharmacokinetic research.

Comprehensive Quality Specifications

The quality of **Calcitriol-d6** is critical for its function as an internal standard. While a specific pharmacopeial monograph for **Calcitriol-d6** is not readily available, the quality specifications are analogous to those for unlabeled Calcitriol, with the addition of isotopic purity assessment. The following table summarizes the key quality control tests and their typical acceptance criteria, based on information from suppliers and the United States Pharmacopeia (USP) monograph for Calcitriol.

Parameter	Test Method	Typical Acceptance Criteria
Appearance	Visual Inspection	White to off-white solid
Identity	a) Infrared (IR) Spectroscopy b) HPLC Retention Time c) Mass Spectrometry	a) The IR spectrum corresponds to that of a reference standard. b) The retention time of the major peak corresponds to that of a reference standard. c) The mass spectrum is consistent with the structure of Calcitriol-d6.
Assay	HPLC-UV	97.0% to 103.0% (anhydrous basis)
Chromatographic Purity	HPLC-UV	Total impurities not more than 1.0%. Disregard any peak less than 0.1%.
Isotopic Purity	Mass Spectrometry	≥99% deuterated forms (d1-d6).
Water Content	Karl Fischer Titration	For monohydrate: 3.5% to 5.5%.
Solubility	Visual Inspection	Soluble in chloroform and DMSO.

Experimental Protocol: Quantification of Calcitriol in Human Plasma using Calcitriol-d6 by LC-MS/MS

The following is a detailed methodology for the quantification of Calcitriol in human plasma, utilizing **Calcitriol-d6** as an internal standard. This protocol is based on established bioanalytical methods.

1. Sample Preparation (Solid Phase Extraction - SPE)

- To 500 μ L of human plasma, add 25 μ L of **Calcitriol-d6** internal standard solution (e.g., 100 ng/mL).
- Add 500 μ L of 0.1% (v/v) formic acid and vortex for 30 seconds.
- Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
- Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.
- Dry the cartridge under a stream of nitrogen (30 psi) for 30 seconds.
- Elute the analyte and internal standard with an appropriate organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase.

2. LC-MS/MS Analysis

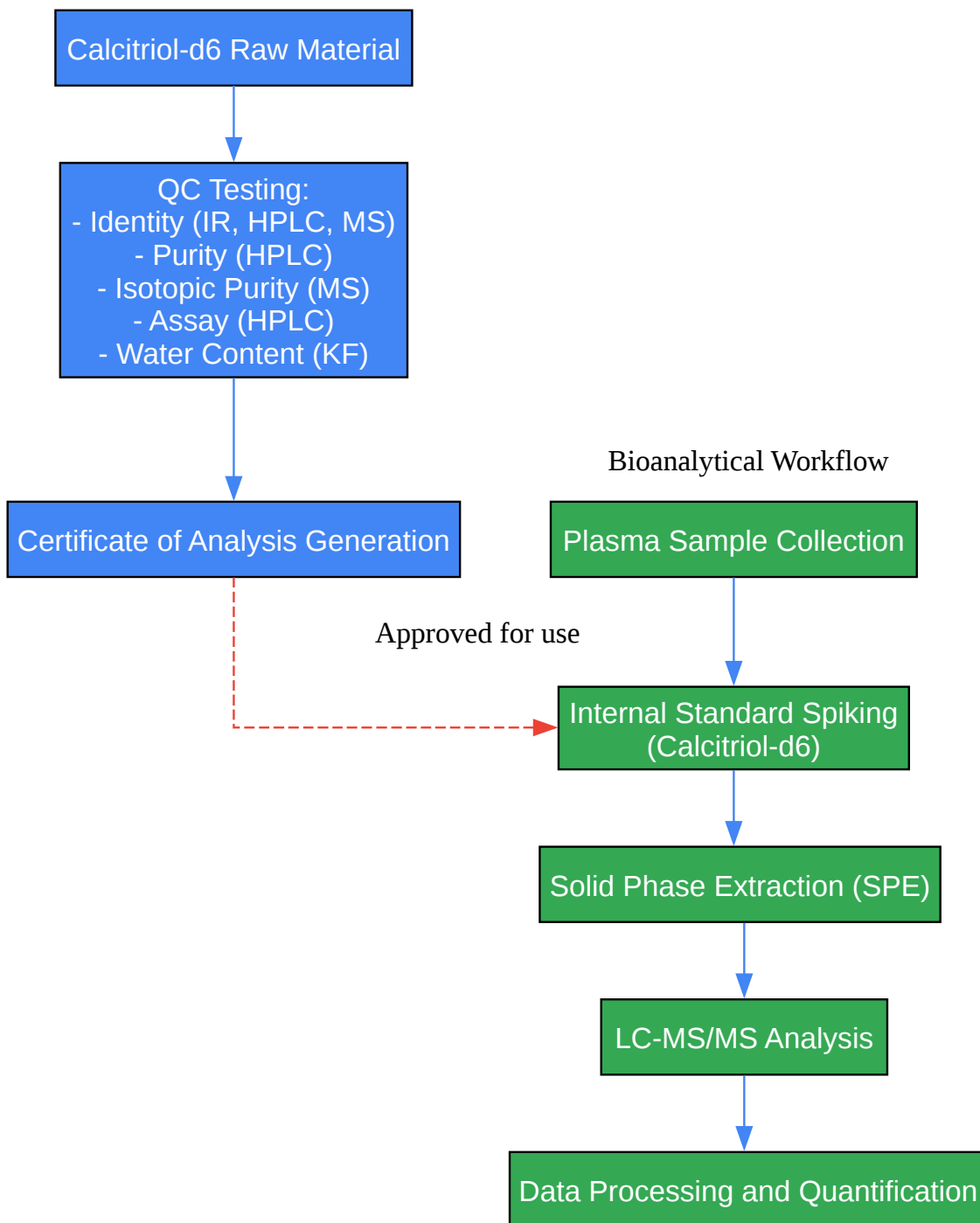
- Liquid Chromatography (LC):
 - Column: Waters Acquity UPLC BEH C18 (100mm \times 2.1mm, 1.7 μ m) or equivalent.
 - Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium trifluoroacetate.
 - Flow Rate: As per instrument and column specifications.
 - Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).

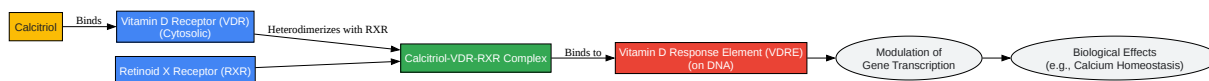
- MRM Transitions: Monitor the precursor to product ion transitions for both Calcitriol and **Calcitriol-d6**.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quality control and bioanalytical workflow for **Calcitriol-d6**.

Quality Control of Calcitriol-d6





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